molecular formula C15H21BrN2O2S B6446592 N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2548980-78-3

N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6446592
CAS RN: 2548980-78-3
M. Wt: 373.3 g/mol
InChI Key: JXKPCHKGCAKXCO-UHFFFAOYSA-N
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Description

“N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “this compound” is not available in the retrieved information.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be complex and varied. For instance, catalytic protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Mechanism of Action

N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting the activity of this enzyme, the compound can reduce inflammation and pain. Additionally, it has been shown to inhibit the growth of certain cancer cells by blocking the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it has been shown to act as an inhibitor of certain enzymes involved in cell division, as well as an inhibitor of cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The use of N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments has a number of advantages and limitations. One of the main advantages is its ease of synthesis, as it can be synthesized from readily available starting materials. Additionally, it has a wide range of applications in organic synthesis and medicinal chemistry, making it a useful compound for a variety of research projects. However, one of the main limitations is its potential toxicity, as it has been shown to be toxic to certain cell lines in laboratory studies.

Future Directions

The potential applications of N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide are far-reaching and there are many potential future directions for research. One potential direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent, as well as its potential to act as a neuroprotective agent. Additionally, further studies could be conducted to explore its potential as an inhibitor of certain enzymes involved in cell division, as well as its potential to act as an inhibitor of cyclooxygenase-2 (COX-2). Additionally, further research could be conducted to explore its potential as an inhibitor of certain bacteria, as well as its potential to act as a therapeutic agent in certain neurological disorders. Finally, further research could be conducted to explore its potential as an inhibitor of certain enzymes involved in drug metabolism, as well as its potential to act as a prodrug.

Synthesis Methods

N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be synthesized through a variety of methods. One of the most common methods is the reaction of N-methylpiperidine with bromobenzene in the presence of an acid catalyst, such as sulfuric acid. This reaction produces this compound and other byproducts.

Scientific Research Applications

N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications. It has been investigated as a potential anti-inflammatory drug, as well as an anti-cancer agent. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria, as well as its potential to act as a neuroprotective agent.

properties

IUPAC Name

N-[1-[(3-bromophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-13-4-1-3-12(9-13)10-18-8-2-5-14(11-18)17-21(19,20)15-6-7-15/h1,3-4,9,14-15,17H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPCHKGCAKXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Br)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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